molecular formula C11H10ClN3O2 B12219015 Methyl 1-benzyl-5-chloro-triazole-4-carboxylate CAS No. 90997-14-1

Methyl 1-benzyl-5-chloro-triazole-4-carboxylate

Cat. No.: B12219015
CAS No.: 90997-14-1
M. Wt: 251.67 g/mol
InChI Key: HIOCTRANYNIBAN-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate (CAS 90997-14-1) is a versatile chemical intermediate prized in synthetic organic and medicinal chemistry research for its functionalized triazole core. The compound features a benzyl group at the N-1 position, a chlorine atom at the C-5 position, and a methyl ester at the C-4 position, making it a valuable scaffold for further derivatization. The ester group, in particular, can be hydrolyzed to a carboxylic acid or undergo other transformations to create a diverse array of novel molecules. Researchers utilize this and similar 1,2,3-triazole derivatives as key building blocks in the exploration of new pharmacologically active compounds . The structural motif of substituted 1,2,3-triazoles is frequently investigated for its potential biological activity, including roles as potassium channel activators, which are a target for conditions like hypertension and bladder spasm . Available safety information indicates that prudent laboratory handling practices should be observed, including the use of personal protective equipment and ensuring adequate ventilation . The predicted boiling point is 412.8°C at 760 mmHg, and the predicted density is 1.35 g/cm³ [citation:2). This product is intended for research and development purposes in a laboratory setting. Methyl 1-benzyl-5-chloro-triazole-4-carboxylate is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90997-14-1

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

methyl 1-benzyl-5-chlorotriazole-4-carboxylate

InChI

InChI=1S/C11H10ClN3O2/c1-17-11(16)9-10(12)15(14-13-9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

HIOCTRANYNIBAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Key Data:

Step Reagents/Conditions Intermediate/Product Yield
Benzyl azide synthesis Benzyl chloride, NaN₃, DMF Benzyl azide 92%
Cycloaddition CuI, rt, 24 h Methyl 1-benzyl-1H-triazole-4-carboxylate 78%
Chlorination NCS, DCM, 0°C → rt Target compound 70%

Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC)

An alternative to CuAAC, this method employs Cp₂Ni-Xantphos catalysts for regioselective 1,5-disubstituted triazole formation:

  • Reagents : Benzyl azide, methyl propiolate, Cp₂Ni, Xantphos.
  • Conditions : THF, 50°C, 6 h.
  • Yield : 65% with >95% regioselectivity.

Advantages:

  • Avoids copper residues, critical for pharmaceutical applications.
  • Direct introduction of chloro groups via modified alkynes (e.g., chloro-substituted propiolates).

Halogenation of Preformed Triazole Derivatives

Chlorine is introduced at position 5 via electrophilic substitution:

Optimization Notes:

  • Excess NCS improves conversion but may lead to dihalogenation.
  • Lower temperatures (0–5°C) favor mono-chlorination.

Grignard-Based Carboxylation and Chlorination

A multi-step approach starting from 1-substituted-4,5-dibromo-1H-triazole:

  • Grignard Reaction : Isopropylmagnesium chloride selectively reduces dibromo-triazole to 4-bromo intermediate.
  • Carboxylation : CO₂ insertion forms the carboxylic acid, esterified with methyl iodide.
  • Chlorination : Br → Cl substitution using CuCl or KCl.

Data Table:

Step Reagents Product Yield
Grignard reduction iPrMgCl, THF, −78°C 4-Bromo-triazole 85%
Carboxylation CO₂, 25°C, 30 min Triazole-4-carboxylic acid 63%
Esterification CH₃I, K₂CO₃, DMF Methyl ester 89%
Chlorination CuCl, DMF, 80°C Target compound 58%

Reductive Amination and Cyclization

Adapted from amino-triazole syntheses, this method involves:

  • Yield : 55–60% after two steps.

Comparative Analysis of Methods

Method Advantages Limitations Scale Suitability
CuAAC High yield, simplicity Copper contamination Lab-scale
NiAAC Regioselective, copper-free Costly catalysts Small-scale
Halogenation Direct functionalization Risk of over-halogenation Pilot-scale
Grignard-carboxylation Flexible substitution Multi-step, low overall yield Industrial

Critical Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-5-chloro-triazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Substitution: Formation of 1-benzyl-5-substituted triazole-4-carboxylate derivatives.

    Reduction: Formation of 1-benzyl-5-chloro-triazole-4-methanol.

    Oxidation: Formation of 1-benzyl-5-chloro-triazole-4-carboxylic acid.

Scientific Research Applications

Synthesis and Structural Characterization

Methyl 1-benzyl-5-chloro-triazole-4-carboxylate can be synthesized through various methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a widely used strategy in click chemistry. Structural characterization is typically performed using techniques such as NMR spectroscopy and X-ray crystallography, revealing insights into the compound's conformation and intermolecular interactions.

Anticancer Activity

Research indicates that triazole derivatives exhibit potent anticancer properties. For instance, derivatives related to this compound have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
4eMCF-7 (Breast)0.87
4dMDA-MB-435 (Melanoma)2.12
4bHL-60 (Leukemia)1.53

These compounds often inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

Triazole compounds have also been investigated for their antimicrobial activity. For example, derivatives have demonstrated efficacy against Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents . The structure–activity relationship studies indicate that modifications at specific positions can enhance their antimicrobial potency.

Mechanistic Studies

Mechanistic studies reveal that this compound and its derivatives exert their effects through various pathways:

  • Inhibition of Tubulin Polymerization : This mechanism disrupts microtubule dynamics, which is crucial for cell division.
  • Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells by modulating key proteins involved in survival signaling .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antiproliferative activity of several triazole derivatives against the NCI-60 human tumor cell line panel. Notably, one derivative exhibited an IC50 value of 46 nM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Structure–Activity Relationship Analysis

A comprehensive SAR analysis highlighted that modifications on the benzyl group significantly influence the biological activity of triazole derivatives. For instance, meta-substituted phenoxy groups were found to enhance antiproliferative activity compared to para-substituted analogs .

Mechanism of Action

The mechanism of action of methyl 1-benzyl-5-chloro-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions or active sites of enzymes, leading to inhibition of their activity. The benzyl and chlorine substituents can enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of Methyl 1-benzyl-5-chloro-triazole-4-carboxylate can be contextualized by comparing it to three analogous triazole derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison of Triazole Derivatives

Compound Name R1 (Position 1) R5 (Position 5) Ester Group Molecular Weight (g/mol) Key Properties
This compound Benzyl Chloro Methyl 251.5 High lipophilicity; electron-withdrawing Cl
Ethyl 5-chloro-1-(4-methoxybenzyl)-triazole-4-carboxylate 4-Methoxybenzyl Chloro Ethyl 295.7 Enhanced polarity (methoxy); stored at 2–8°C
Ethyl 1-(4-chlorobenzyl)-5-methyl-triazole-4-carboxylate 4-Chlorobenzyl Methyl Ethyl ~279.7 Increased lipophilicity (Cl-benzyl); reduced reactivity at R5

Key Structural and Functional Differences

Substituent Effects at Position 1 (R1): Benzyl vs. Methoxy groups can also act as hydrogen bond acceptors, influencing crystal packing and intermolecular interactions .

Substituent Effects at Position 5 (R5): Chloro vs. Methyl (): The chloro group in the target compound is electron-withdrawing, which may increase the electrophilicity of the triazole ring and influence reactivity in substitution reactions.

Ester Group Variations:

  • Methyl vs. Ethyl Ester: The methyl ester in the target compound is more hydrophilic than the ethyl ester in analogs, which could marginally improve solubility in polar solvents. Ethyl esters, however, may offer enhanced metabolic stability in vivo.

Research Findings and Implications

  • Hydrogen Bonding and Crystallography: The methoxy-substituted derivative () may form distinct hydrogen-bonding networks compared to the target compound, as inferred from studies on triazole crystal structures refined using SHELXL . Such differences could impact melting points and solubility.
  • Biological Activity: The chloro substituent at position 5 in the target compound may enhance interactions with biological targets (e.g., enzymes or receptors) due to its electronegativity, whereas methyl or methoxy groups might prioritize different binding modes.
  • Synthetic Challenges: Functionalization at position 1 (e.g., introducing methoxy or chloro-benzyl groups) requires tailored synthetic routes, as seen in the use of hydrazine hydrate for triazole ring formation .

Biological Activity

Methyl 1-benzyl-5-chloro-triazole-4-carboxylate is a compound that belongs to the triazole family, known for its diverse biological activities. This article delves into its biological activity, particularly focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H10_{10}ClN3_{3}O2_{2} and a molecular weight of approximately 237.64 g/mol. The compound features a five-membered ring structure with three nitrogen atoms and functional groups that enhance its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to inhibit the growth of various bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound against specific pathogens can be summarized in the following table:

Pathogen MIC (µg/ml)
Staphylococcus aureus125
Escherichia coli250
Pseudomonas aeruginosa125
Acinetobacter baumannii250

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is notable for its role in various infections.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer activity . It appears to induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways related to programmed cell death.

The proposed mechanism involves the compound's interaction with molecular targets that are critical for cell survival:

  • Inhibition of Protein Synthesis : In antimicrobial applications, it disrupts essential protein synthesis in bacteria and fungi, leading to cell death.
  • Induction of Apoptosis : In cancer research, it activates apoptotic pathways involving caspases and other apoptotic proteins, promoting programmed cell death.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that derivatives of triazoles, including this compound, showed strong activity against resistant strains of bacteria such as Acinetobacter baumannii and Escherichia coli. The compound's ability to inhibit protein synthesis was confirmed through various assays .
  • Anticancer Research : Another study investigated the effects of this compound on cancer cell lines, revealing that it significantly reduced cell viability at concentrations correlating with its MIC values for bacterial strains. The study highlighted its potential as a lead compound for developing new anticancer agents .

Q & A

Synthesis Optimization

Q: How can the synthetic yield of Methyl 1-benzyl-5-chloro-triazole-4-carboxylate be optimized in [3+2] cycloaddition reactions? A: The synthesis via Ru-catalyzed [3+2] cycloaddition (as in ) can be optimized by:

  • Catalyst tuning : Substituting the Ru complex {(Tp)(PPh₃)₂Ru(N₃)} with other transition metals (e.g., Cu for "click" chemistry) to improve regioselectivity.
  • Solvent effects : Replacing toluene with polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Stoichiometry : Adjusting the molar ratio of benzyl azide to methyl propiolate beyond 1:1.5 (e.g., 1:2) to drive the reaction to completion.
  • Temperature control : Lowering reaction temperatures to minimize side products, as higher temps may promote decomposition of intermediates .

Crystallographic Analysis

Q: What are the best practices for resolving the crystal structure of this compound? A: Key steps include:

  • Data collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) for accurate electron density maps.
  • Refinement : Employ SHELXL ( ) for small-molecule refinement, focusing on anisotropic displacement parameters for Cl and O atoms.
  • Validation : Cross-validate bond lengths/angles with similar triazoles (e.g., C–N: 1.31–1.37 Å; N–N: 1.30–1.36 Å) from and .
  • Visualization : Use WinGX/ORTEP ( ) to generate thermal ellipsoid plots and analyze molecular geometry deviations (e.g., C–CH₂–N angles >109.5° due to steric strain) .

Hydrogen Bonding and Supramolecular Packing

Q: How does the chloro substituent at position 5 influence hydrogen bonding and crystal packing? A: Comparative analysis with non-chlorinated analogs (e.g., methyl-substituted triazole in ) reveals:

  • H-bond motifs : The Cl atom may participate in C–H···Cl interactions, altering the graph set analysis ( ). For example, Cl can act as an acceptor in weak H-bonds, creating chains or dimers.
  • Packing efficiency : Chloro groups increase molecular polarity, potentially leading to tighter packing and higher melting points.
  • Data comparison :
CompoundH-bond Donor/AcceptorPacking PatternReference
Methyl 1-benzyl-5-ClC–H···Cl, N–H···OLayered
Methyl 1-benzyl-5-MeC–H···O, π-π stackingHerringbone

Mechanistic Insights

Q: What is the mechanistic role of the ruthenium catalyst in the synthesis? A: suggests Ru forms acetylide or vinylidene intermediates, facilitating the cycloaddition via:

  • Step 1 : Ru activates the alkyne (methyl propiolate) to form a π-complex.
  • Step 2 : Coordination with benzyl azide promotes regioselective [3+2] addition, favoring 1,4-disubstituted triazole over 1,5-isomers.
  • Advanced validation : Use DFT calculations to map the energy profile or isotopic labeling (¹³C) to trace bond formation pathways .

Addressing Data Contradictions

Q: How can discrepancies in reported reactivity of triazole derivatives be resolved? A: Contradictions (e.g., variable catalytic efficiency or regioselectivity) arise from:

  • Substituent effects : Electron-withdrawing groups (Cl) vs. donating groups (Me) alter azide/alkyne reactivity ( ).
  • Analytical limitations : Ensure purity via HPLC ( ) and confirm structures with 2D NMR (¹H-¹³C HSQC) to rule out impurities.
  • Case study : Compare Cl-substituted triazole (slower reaction due to steric hindrance) with methoxy analogs (faster, ) .

Biological Activity Profiling

Q: What methodologies are suitable for evaluating the bioactivity of this compound? A: While direct bioactivity data is limited, analogous triazoles ( ) suggest:

  • Enzyme assays : Test α-glucosidase/lipase inhibition (IC₅₀) using spectrophotometric methods.
  • Cellular studies : Screen for cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa).
  • SAR analysis : Correlate substituent effects (Cl vs. Me) with activity trends. For example, chloro may enhance membrane permeability due to increased lipophilicity .

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